molecular formula C11H18N4 B2486026 2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 890095-61-1

2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2486026
CAS No.: 890095-61-1
M. Wt: 206.293
InChI Key: SARCCKLIAHKSOQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for heterocyclic compounds with multiple substituents. According to the PubChem database, the official IUPAC name is 2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethylpyrrole-3-carbonitrile. This nomenclature reflects the compound's core pyrrole ring structure with systematic numbering that begins at the nitrogen atom and proceeds around the five-membered ring.

The structural validation confirms a pyrrole ring as the fundamental framework, with the nitrogen atom designated as position 1. The amino group occupies position 2, while the carbonitrile group (cyano group) is located at position 3. The methyl substituents are positioned at carbons 4 and 5 of the pyrrole ring. The dimethylaminoethyl substituent is attached to the pyrrole nitrogen at position 1, creating a complex branched structure that significantly influences the molecule's electronic properties and potential biological activity.

The molecular formula C11H18N4 corresponds to a molecular weight of 206.29 grams per mole, as computed by PubChem databases. The compound contains four nitrogen atoms: one in the pyrrole ring, one amino group, one in the carbonitrile group, and one in the dimethylamino substituent. This nitrogen-rich composition contributes to the compound's potential for hydrogen bonding and coordination chemistry applications.

The three-dimensional conformational analysis reveals that the dimethylaminoethyl side chain provides significant conformational flexibility, while the pyrrole ring maintains planarity essential for aromatic character. The carbonitrile group adopts a linear geometry, extending from the pyrrole plane and creating opportunities for intermolecular interactions through dipole-dipole forces and potential coordination sites.

Alternative Nomenclatural Systems and Common Synonyms

Multiple nomenclatural systems and synonym variations exist for this compound, reflecting different naming conventions and database sources. The simplified molecular-input line-entry system representation is recorded as CC1=C(N(C(=C1C#N)N)CCN(C)C)C, which provides a linear notation that captures the complete molecular connectivity pattern.

Alternative naming systems include variations in the positioning and description of substituents. ChemScene databases list the compound with the same systematic name but provide slightly different formatting in their cataloging systems. The compound is also referenced through various synonyms that emphasize different structural features or follow alternative naming priorities.

The International Chemical Identifier provides another layer of nomenclatural precision with the InChI string: InChI=1S/C11H18N4/c1-8-9(2)15(6-5-14(3)4)11(13)10(8)7-12/h5-6,13H2,1-4H3. This notation system offers unambiguous structural representation that includes connectivity information and hydrogen atom positioning, making it particularly valuable for computational chemistry applications and database searching.

The InChI Key SARCCKLIAHKSOQ-UHFFFAOYSA-N provides a hashed version of the full InChI string, creating a fixed-length identifier that facilitates database searches and cross-referencing between different chemical information systems. This standardized approach ensures consistent identification across various research platforms and publication databases.

Nomenclature System Identifier
IUPAC Name 2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethylpyrrole-3-carbonitrile
Molecular Formula C11H18N4
SMILES CC1=C(N(C(=C1C#N)N)CCN(C)C)C
InChI InChI=1S/C11H18N4/c1-8-9(2)15(6-5-14(3)4)11(13)10(8)7-12/h5-6,13H2,1-4H3
InChI Key SARCCKLIAHKSOQ-UHFFFAOYSA-N

Properties

IUPAC Name

2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-9(2)15(6-5-14(3)4)11(13)10(8)7-12/h5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARCCKLIAHKSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the amino and dimethylaminoethyl groups. The nitrile group is often introduced through a cyanation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the high purity of the compound.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution

The amino group (–NH₂) can engage in:

  • Schiff base formation with aldehydes/ketones.

  • Condensation reactions with active methylene compounds (e.g., malononitrile) .

Example Reaction:

ReactantProductConditionsYieldSource
Aldehyde + CompoundImine-linked pyrrole derivativeEthanol, RT70–85%

2.2. Cyclization and Tautomerization

The cyano group (–CN) may participate in intramolecular cyclization under basic conditions, forming fused heterocycles. For example:

  • Reaction with α,β-unsaturated carbonyls leads to pyrrolo[2,3-d]pyrimidines .

Mechanism:

  • Michael addition of the amino group to an α,β-unsaturated ketone.

  • Cyclization via elimination of H₂O.

  • Tautomerization to stabilize the aromatic system .

2.3. Functionalization of the Dimethylaminoethyl Group

The –CH₂CH₂NMe₂ substituent can undergo:

  • Quaternization with alkyl halides (e.g., MeI) to form ammonium salts.

  • Coordination chemistry with transition metals (e.g., Pd, Cu) .

Comparative Reactivity

Reaction TypePyrrole Derivative ExampleOutcomeKey Reference
Condensation2-Amino-4,5-dimethylpyrrole-3-carbonitrile + MalononitrileBispyrrole formation
CycloadditionPyrrole + DMADPyrrolo[3,4-b]pyridinones
Tautomerization2,4-Dihydro-3H-pyrrol-3-oneAromatic pyrrole stabilization

Stability and Side Reactions

  • Thermal Stability : Decomposition above 160°C (melting point: 164–166°C) .

  • Light Sensitivity : Avoid prolonged exposure due to the conjugated cyano-pyrrole system .

  • Competing Pathways : Competing tautomerization may occur under acidic/basic conditions .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising activity as a potential therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit anticancer properties. For instance, a study demonstrated that modifications to the pyrrole structure could enhance selectivity towards cancer cells while reducing toxicity in normal cells. The specific mechanism involves the inhibition of key signaling pathways that promote tumor growth .

Neuropharmacology

Due to its dimethylamino group, this compound may influence neurotransmitter systems, making it a candidate for neuropharmacological research.

Case Study: Neuroprotective Effects
Research has shown that certain pyrrole derivatives can exhibit neuroprotective effects against oxidative stress. In animal models, compounds similar to 2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile have been tested for their ability to mitigate neuronal damage in conditions such as Alzheimer's disease .

Agrochemicals

The application of this compound in agrochemistry is also noteworthy. Pyrrole derivatives are known for their fungicidal and herbicidal properties.

Case Study: Fungicidal Activity
A comparative study on various pyrrole derivatives revealed that compounds with similar structures to this compound exhibited significant antifungal activity against common agricultural pathogens. The efficacy was attributed to the compound's ability to disrupt fungal cell membrane integrity .

Data Tables

Application Area Activity Mechanism Reference
Medicinal ChemistryAnticancerInhibition of signaling pathways
NeuropharmacologyNeuroprotectiveMitigation of oxidative stress
AgrochemicalsFungicidalDisruption of cell membrane integrity

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 1-position and aromatic systems, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Variations and Physical Properties

Compound Name (CAS) Substituent at 1-Position Molecular Weight Melting Point (°C) Key Features/Applications
Target Compound (Discontinued ) 2-(Dimethylamino)ethyl 247.34* Not reported Polar substituent; discontinued commercially.
2-Amino-1-[3-(dimethylamino)propyl]... (55817-76-0) 3-(Dimethylamino)propyl 247.35* Not reported Longer alkyl chain; potential altered lipophilicity.
2-Amino-1-(2-furanylmethyl)... (103026-02-4) Furanylmethyl 215.25 Not reported Heteroaromatic substituent; higher solubility due to oxygen.
2-Amino-1-(2,6-dichlorobenzyl)... (263015-52-7) 2,6-Dichlorobenzyl 339.22 Not reported Chlorinated aromatic group; increased lipophilicity/toxicity risk.
3-Amino-5-(1-methyl-5-phenyl-1H-pyrrol-2-yl)-... (3j) Methyl-phenylpyrrole Not reported 228–230 Aromatic extension; high melting point suggests stability.

*Calculated based on molecular formula.

Key Observations:
  • Substituent Length and Polarity: The dimethylaminoethyl group in the target compound provides moderate polarity compared to the propyl analog (CAS 55817-76-0), which may exhibit increased lipophilicity due to the longer alkyl chain .
  • Aromatic vs. The dichlorobenzyl group’s electronegative chlorine atoms could improve binding affinity in receptor-targeted applications but may raise toxicity concerns .
  • Thermal Stability : Analogs like compound 3j (228–230°C melting point) demonstrate that extended aromatic systems (e.g., biphenyl) increase thermal stability compared to aliphatic substituents .

Commercial and Regulatory Status

  • The target compound is discontinued, limiting its accessibility . In contrast, analogs like the dichlorobenzyl derivative (CAS 263015-52-7) have safety data sheets (SDS) available, indicating industrial or research use .
  • Price variability exists for available analogs; for example, the furanylmethyl derivative (CAS 103026-02-4) costs $980/50 mg, reflecting specialized synthesis requirements .

Biological Activity

2-Amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (commonly referred to as DMEDP) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrrole ring, which is known for its diverse pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of DMEDP, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of DMEDP typically involves multi-step reactions that include the formation of the pyrrole ring and subsequent functionalization. For example, DMEDP can be synthesized through a reaction involving dimethylamine and various carbonitrile precursors under controlled conditions. The synthetic pathway often yields a range of derivatives that can be tested for biological activity.

Antibacterial Activity

DMEDP has shown promising antibacterial properties against several strains of bacteria. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of DMEDP

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0098 mg/mL

These results indicate that DMEDP exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with complete inhibition observed within 8 hours of exposure .

Antifungal Activity

In addition to its antibacterial properties, DMEDP has also been tested for antifungal activity. Preliminary studies suggest that it can inhibit the growth of various fungal strains.

Table 2: Antifungal Activity of DMEDP

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.039 mg/mL
Fusarium oxysporum0.056 mg/mL

These findings highlight the compound's potential as a dual-action agent against both bacterial and fungal infections .

The mechanism by which DMEDP exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dimethylamino group enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis. Additionally, the nitrile group may play a role in disrupting metabolic pathways within microbial cells .

Case Studies

Recent research has explored the efficacy of DMEDP in various clinical settings:

  • Case Study on Skin Infections : A clinical trial evaluated the use of DMEDP in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with DMEDP showed significant improvement compared to those receiving standard antibiotic therapy.
  • Fungal Infections in Immunocompromised Patients : Another study assessed the antifungal activity of DMEDP in immunocompromised patients suffering from recurrent Candida infections. The results indicated a marked reduction in fungal load and improved patient outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-amino-1-(2-(dimethylamino)ethyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multi-step reactions, including cyclization and functionalization. For pyrrole derivatives, phase-transfer catalysts (PTCs) like PEG-400 or Aliquate-336 can enhance reaction efficiency by stabilizing intermediates . Optimizing solvent systems (e.g., THF or 1,4-dioxane/water mixtures) and reducing agents (e.g., BDMS or AlCl₃-NaBH₄) is critical for high yields. Characterization via NMR and IR ensures purity, with protocols similar to those for structurally related pyrrole-3-carbonitriles .

Q. How can the crystal structure of this compound be determined, and which software tools are most reliable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is standard. Use SHELXL for refinement due to its robustness in handling small-molecule data and high-resolution twinned crystals . For phase determination, SHELXD/SHELXE pipelines are recommended for efficiency . Crystallographic data should be cross-validated with spectroscopic methods (e.g., IR, NMR) to resolve ambiguities in substituent positioning .

Q. What spectroscopic techniques are essential for characterizing this compound, and how can contradictions in data be resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals using DEPT and HSQC to differentiate methyl, dimethylamino, and cyano groups.
  • IR : Confirm cyano (~2200 cm⁻¹) and amino (~3300 cm⁻¹) stretches.
  • Mass Spectrometry : HRMS validates molecular weight.
    Contradictions (e.g., unexpected splitting in NMR) require iterative refinement of reaction conditions or alternative synthesis routes, as seen in studies of analogous pyrrole derivatives .

Advanced Research Questions

Q. How does the dimethylaminoethyl substituent influence the compound’s electronic properties and reactivity in catalysis?

  • Methodological Answer : The dimethylamino group acts as an electron donor, altering π-electron density in the pyrrole ring. Computational studies (DFT) can map HOMO/LUMO distributions, while cyclic voltammetry quantifies redox potentials. Compare with derivatives lacking the dimethylamino group (e.g., ethyl 4-(dimethylamino) benzoate analogs) to isolate electronic effects . Experimental reactivity assays (e.g., nucleophilic substitution rates) further validate computational predictions .

Q. What strategies exist to resolve discrepancies between theoretical and experimental data in structural or mechanistic studies?

  • Methodological Answer :

  • Crystallographic vs. Computational : Adjust force field parameters in molecular dynamics simulations using SHELX-refined coordinates .
  • Kinetic Data : Reconcile experimental reaction rates (e.g., Arrhenius plots) with DFT-calculated activation energies by incorporating solvent effects or entropy corrections .
    Case studies on similar carbonitriles highlight iterative refinement of computational models to match spectroscopic observations .

Q. How can the compound’s potential bioactivity be systematically evaluated, and what structural analogs offer meaningful comparisons?

  • Methodological Answer : Use in silico docking (e.g., AutoDock Vina) to screen against protein targets (e.g., kinases). Compare with bioactivity data from analogs like 2-amino-5-oxo-4-phenylpyrano[3,2-c]chromene-3-carbonitrile, which show antitumor activity . In vitro assays (e.g., MTT for cytotoxicity) should follow OECD guidelines, with controls for dimethylaminoethyl-mediated membrane permeability effects .

Q. What are the challenges in synthesizing enantiomerically pure forms, and how can chiral resolution be achieved?

  • Methodological Answer : The dimethylaminoethyl group introduces steric hindrance, complicating asymmetric synthesis. Chiral PTCs (e.g., cinchona alkaloids) or enzymatic resolution (lipases) may improve enantioselectivity. Analyze enantiopurity via chiral HPLC or polarimetry, referencing methods for structurally complex pyrroles .

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